
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate is an organic compound with the molecular formula C11H20N2O4 It is a derivative of 1,3-propanediol, featuring cyclopentyl and methyl groups attached to the central carbon atom, and two carbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate typically involves the reaction of 2-cyclopentyl-2-methyl-1,3-propanediol with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:
Starting Material: 2-Cyclopentyl-2-methyl-1,3-propanediol
Reagent: Phosgene or a phosgene equivalent (e.g., triphosgene)
Base: Triethylamine or pyridine
Solvent: Dichloromethane or chloroform
Temperature: 0-5°C
The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with ammonia or an amine to form the dicarbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer phosgene substitutes and automated systems can also enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-cyclopentyl-2-methyl-1,3-propanediol and carbamic acid derivatives.
Oxidation: Oxidative cleavage of the carbamate groups can produce corresponding carbonyl compounds.
Substitution: The carbamate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water as solvent, room temperature to reflux.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic medium, room temperature to elevated temperatures.
Substitution: Nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol, room temperature to reflux.
Major Products Formed
Hydrolysis: 2-Cyclopentyl-2-methyl-1,3-propanediol, carbamic acid derivatives.
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes).
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for diols in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: Explored for its potential as a prodrug, where the carbamate groups can be enzymatically cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate involves the interaction of its carbamate groups with biological targets. Carbamates can inhibit enzymes by forming stable carbamoyl-enzyme intermediates. This compound may target enzymes such as acetylcholinesterase, leading to the inhibition of neurotransmitter breakdown and prolonged neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopentyl-2-methyl-1,3-propanediol: The parent diol compound without carbamate groups.
2-Methyl-2-propyl-1,3-propanediol: A similar diol with a propyl group instead of a cyclopentyl group.
1,3-Propanediol, 2-cyclopentyl-2-methyl-, dicarbamate: Another dicarbamate derivative with slight structural variations.
Uniqueness
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate is unique due to its specific combination of cyclopentyl and methyl groups, which can influence its reactivity and interaction with biological targets
Eigenschaften
CAS-Nummer |
1142-84-3 |
|---|---|
Molekularformel |
C11H20N2O4 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
(3-carbamoyloxy-2-cyclopentyl-2-methylpropyl) carbamate |
InChI |
InChI=1S/C11H20N2O4/c1-11(6-16-9(12)14,7-17-10(13)15)8-4-2-3-5-8/h8H,2-7H2,1H3,(H2,12,14)(H2,13,15) |
InChI-Schlüssel |
MYCUGBCULANECB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)N)(COC(=O)N)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


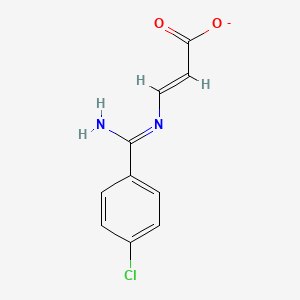

![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)
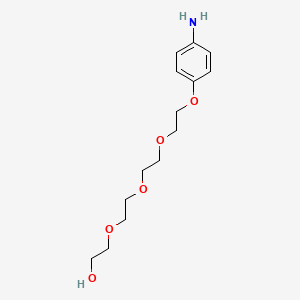
![tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12813496.png)

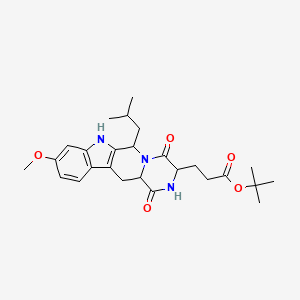
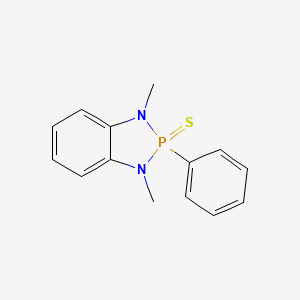

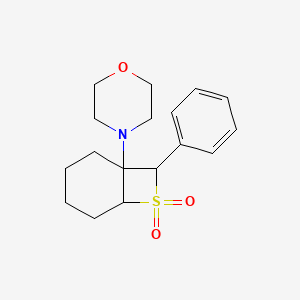
![Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester](/img/structure/B12813529.png)
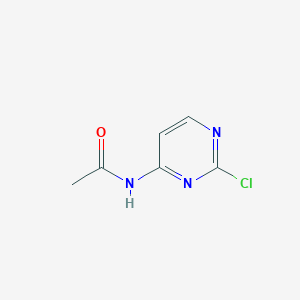

![1-O-[3-[(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dihydrochloride](/img/structure/B12813547.png)
